molecular formula C25H25N3O4S2 B2866292 2-(4-(indolin-1-ylsulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 868965-46-2

2-(4-(indolin-1-ylsulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No. B2866292
CAS RN: 868965-46-2
M. Wt: 495.61
InChI Key: XNNYMWQDCPABAJ-UHFFFAOYSA-N
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Description

The compound “2-(4-(indolin-1-ylsulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a complex organic molecule. It contains an indole nucleus, which is a bioactive aromatic compound found in many important synthetic drug molecules . The indole scaffold binds with high affinity to multiple receptors, making it useful for developing new derivatives . This compound is not intended for human or veterinary use and is available for research use only.


Synthesis Analysis

The synthesis of thiophene derivatives, like the one , often involves heterocyclization of various substrates . Indole derivatives, which are part of this compound, are known to possess various biological activities, creating interest among researchers to synthesize a variety of indole derivatives .


Molecular Structure Analysis

The molecular formula of this compound is C24H23N3O4S2 and it has a molecular weight of 481.59. The structure includes an indole nucleus, a benzamido group, and a tetrahydrobenzo[b]thiophene-3-carboxamide group.

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to possess antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . These compounds showed inhibitory activity against influenza A and Coxsackie B4 virus .

Anti-inflammatory Activity

Indole derivatives have also been found to have anti-inflammatory properties. In a study, 3-substituted-indolin-2-one derivatives were synthesized and evaluated for their anti-inflammatory activity . One of the derivatives, 3-(3-hydroxyphenyl)-indolin-2-one, showed the highest anti-inflammatory activity, inhibiting nitric oxide production related to inflammation and suppressing the production of TNF-α and IL-6 .

Anticancer Activity

Indole derivatives have been explored for their anticancer properties. They have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives for cancer treatment .

Anti-HIV Activity

Indole derivatives have shown potential as anti-HIV agents. For example, 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were synthesized and screened for their anti-HIV activity against HIV-1 (IIIB) and HIV-2 (ROD) strains replication in acutely infected cells .

Antioxidant Activity

Indole derivatives have been reported to possess antioxidant properties, which can help in neutralizing harmful free radicals in the body .

Antimicrobial Activity

Indole derivatives have demonstrated antimicrobial activity, making them potential candidates for the development of new antimicrobial drugs .

Antitubercular Activity

Indole derivatives have shown antitubercular activity, which could be beneficial in the treatment of tuberculosis .

Antidiabetic Activity

Indole derivatives have been found to possess antidiabetic properties, which could be useful in the management of diabetes .

properties

IUPAC Name

2-[[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S2/c1-26-24(30)22-19-7-3-5-9-21(19)33-25(22)27-23(29)17-10-12-18(13-11-17)34(31,32)28-15-14-16-6-2-4-8-20(16)28/h2,4,6,8,10-13H,3,5,7,9,14-15H2,1H3,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNYMWQDCPABAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(indolin-1-ylsulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

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